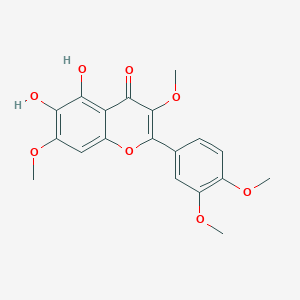
5,6-Dihydroxy-3,3',4',7-tetramethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-3,3’,4’,7-tetramethoxyflavone: is a flavonoid compound characterized by its unique structure, which includes hydroxyl and methoxy groups. This compound is part of the larger family of polymethoxyflavones, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-3,3’,4’,7-tetramethoxyflavone typically involves the demethylation of precursor compounds. For instance, demethylation of 6-hydroxy-3,4’,5,7-tetramethoxyflavone using anhydrous aluminum chloride in acetonitrile can yield a mixture of 5,6-dihydroxy-3,4’,7-trimethoxyflavone and 5,6,7-trihydroxy-3,4’-dimethoxyflavone . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for 5,6-Dihydroxy-3,3’,4’,7-tetramethoxyflavone are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dihydroxy-3,3’,4’,7-tetramethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the flavone structure, leading to the formation of dihydroflavones.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as alkoxides or amines in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavones .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-Dihydroxy-3,3’,4’,7-tetramethoxyflavone is used as a model compound in studying the reactivity and properties of polymethoxyflavones. Its unique structure allows researchers to explore various chemical transformations and their mechanisms.
Biology: In biological research, this compound is studied for its potential health benefits. It has shown promise in anti-inflammatory and antioxidant assays, making it a candidate for further investigation in disease prevention and treatment .
Medicine: The anticancer properties of 5,6-Dihydroxy-3,3’,4’,7-tetramethoxyflavone are of particular interest. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Industry: In the industrial sector, this compound can be used in the development of nutraceuticals and functional foods, leveraging its health-promoting properties.
Wirkmechanismus
The mechanism of action of 5,6-Dihydroxy-3,3’,4’,7-tetramethoxyflavone involves multiple molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as the caspase cascade.
Vergleich Mit ähnlichen Verbindungen
3’,5-Dihydroxy-3,4’,5’,7-tetramethoxyflavone: Similar structure with hydroxyl groups at different positions.
5-Hydroxy-3,3’,4’,7-tetramethoxyflavone: Lacks the additional hydroxyl group at position 6.
5,3′-Dihydroxy-6,7,4′,5′-tetramethoxyflavone: Another closely related compound with different hydroxyl and methoxy group positions.
Uniqueness: 5,6-Dihydroxy-3,3’,4’,7-tetramethoxyflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,6-dihydroxy-3,7-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-10-6-5-9(7-11(10)24-2)18-19(26-4)17(22)14-12(27-18)8-13(25-3)15(20)16(14)21/h5-8,20-21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEKSOHHLFZGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)
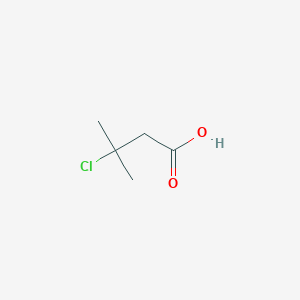
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
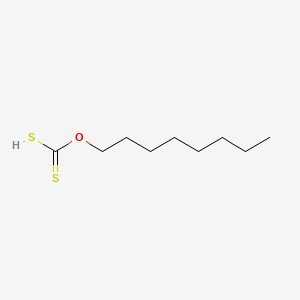

![trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate](/img/structure/B13417289.png)

![azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13417303.png)
![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)
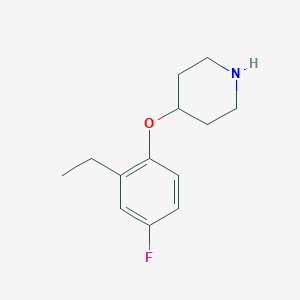
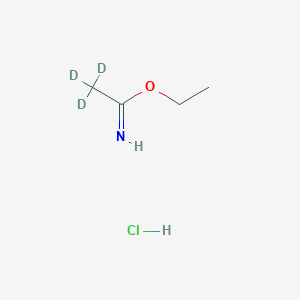
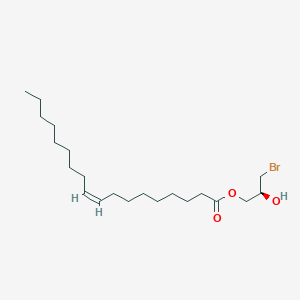
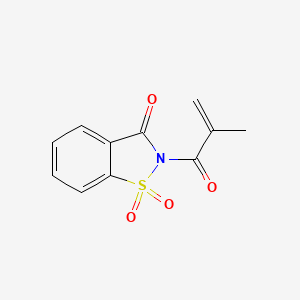
![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)
